1,2-Dimethoxy-4-propylbenzene

Catalog No.
S572579
CAS No.
5888-52-8
M.F
C11H16O2
M. Wt
180.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethoxy-4-propylbenzene

CAS Number

5888-52-8

Product Name

1,2-Dimethoxy-4-propylbenzene

IUPAC Name

1,2-dimethoxy-4-propylbenzene

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h6-8H,4-5H2,1-3H3

InChI Key

YXLFQKUIZVSIEP-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)OC)OC

Solubility

Insoluble in glycerine and propylene glycol; soluble in most fixed oils
soluble (in ethanol)

Synonyms

1,2-dimethoxy-4-propylbenzene, 3,4-dimethoxyphenylpropane

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)OC

There is limited information readily available on the specific origin or significance of 1,2-dimethoxy-4-propylbenzene in scientific research. However, based on its structure, it can be considered a derivative of propylbenzene (also known as cumene) with two methoxy groups (CH3O) attached to the benzene ring at the 1 and 2 positions, and a propyl group (C3H7) attached at the 4 position [].


Molecular Structure Analysis

The key feature of 1,2-dimethoxy-4-propylbenzene is its aromatic ring structure with six carbon atoms. The presence of two methoxy groups attached at adjacent positions (1,2) can create a hindered environment around those positions, potentially affecting reactivity compared to non-adjacent substitutions. The propyl group at the 4 position adds a slightly bulkier chain compared to a simple methyl group, which may also influence some chemical properties.


Chemical Reactions Analysis

  • Substitution reactions: Aromatic ethers can undergo electrophilic aromatic substitution reactions, where an electrophilic reagent replaces a hydrogen atom on the ring. The presence of the methoxy groups might activate the ring for electrophilic substitution, particularly at the positions less hindered by them (positions 3 and 5).
  • Cleavage reactions: Under strong acidic or basic conditions, the ether bond (C-O-C) can be cleaved to yield phenol derivatives and corresponding alcohols.

In scientific research, dihydromethyleugenol has been investigated for its potential applications in various fields, including:

  • Biochemistry: Studies have examined the effects of dihydromethyleugenol on enzymes and other biological molecules. For example, one study found that dihydromethyleugenol could inhibit the activity of certain enzymes involved in the inflammatory process [1].
  • Pharmacology: Research has explored the potential therapeutic effects of dihydromethyleugenol for various conditions, including cancer, neurodegenerative diseases, and obesity. However, it is important to note that these studies have primarily been conducted in preclinical models, and more research is needed to determine the safety and efficacy of dihydromethyleugenol in humans [2, 3, 4].

Additional Resources:

  • [1] Inhibition of human cytosolic phospholipase A2 by eugenol and its analogues: )
  • [2] In vitro and in vivo evaluation of the anti-tumor potential of dihydromethyleugenol, a naturally occurring methoxyphenylpropene: )
  • [3] Neuroprotective effects of dihydromethyleugenol in a rotenone-induced model of Parkinson's disease: )
  • [4] Dihydromethyleugenol (DMHE) prevents obesity and insulin resistance by modulating gut microbiota and improving gut barrier function in high-fat-diet-fed mice: )

Physical Description

colourless to pale yellow liquid; delicate, clove-carnation aroma

XLogP3

2.8

Density

1.047-1.053

UNII

V1O06LO267

Other CAS

5888-52-8

Wikipedia

4-propylveratrole

Dates

Modify: 2023-08-15

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